1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689682
InChI: InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3
SMILES:
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine

CAS No.:

Cat. No.: VC17689682

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine -

Specification

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
Standard InChI InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3
Standard InChI Key HAHRLCIOLSAEHN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C(C)(C)N)F

Introduction

Chemical Structure and Physicochemical Properties

1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine (IUPAC name: 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine) possesses the molecular formula C11H16FN\text{C}_{11}\text{H}_{16}\text{FN} and a molecular weight of 181.25 g/mol . The compound’s structure features a central carbon atom bonded to a fluorine atom and a 4-methylphenyl group, while the propan-2-amine moiety contributes two methyl groups at the second carbon (Figure 1).

Key Structural Features:

  • Fluorine Substituent: The electronegative fluorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs .

  • 4-Methylphenyl Group: The para-methyl substitution on the aromatic ring introduces steric and electronic effects that may influence receptor binding affinity.

  • Propan-2-amine Backbone: This configuration is shared with many psychostimulants, suggesting possible activity as a monoamine reuptake inhibitor.

A comparative analysis with analogous compounds highlights structural distinctions (Table 1):

Compound NameKey Structural DifferencesMolecular Weight (g/mol)
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amineFluorine at meta position on phenyl ring181.25
1-(4-Methoxyphenyl)ethylamineMethoxy group replaces fluorine and methyl165.23

Synthesis and Manufacturing

The synthesis of 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be extrapolated from methodologies used for related fluorinated amphetamines. Patent WO2015159170A2 outlines a reductive amination approach for synthesizing 1-(4-methoxyphenyl)ethylamine, which can be adapted for the target compound:

Proposed Synthetic Route:

  • Condensation Reaction:
    React 4-methylacetophenone with a chiral amine (e.g., α-methylbenzylamine) in toluene under acidic conditions (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water . This forms an imine intermediate.

  • Hydrogenation:
    Reduce the imine to the corresponding amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in ethyl acetate . This step establishes the stereochemistry at the chiral center.

  • Salt Formation and Purification:
    Treat the free base with p-toluenesulfonic acid to crystallize the amine as a salt, followed by recrystallization from ethyl acetate .

Critical Parameters:

  • Catalyst Loading: 10% Pd/C achieves complete reduction within 10–12 hours at 35–40°C .

  • Optical Purity: Chiral resolution via diastereomeric salt formation ensures enantiomeric excess >99% .

Pharmacological Profile

While direct studies on 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine are lacking, its structural similarity to norepinephrine-dopamine reuptake inhibitors (NDRIs) permits mechanistic hypotheses:

Hypothesized Mechanism of Action:

  • Monoamine Reuptake Inhibition: Fluorine’s electron-withdrawing effect may enhance binding to dopamine (DAT) and norepinephrine (NET) transporters, increasing synaptic neurotransmitter levels .

  • Metabolic Stability: The fluorine atom likely reduces susceptibility to hepatic oxidation, prolonging half-life compared to non-fluorinated analogs.

Comparative Receptor Affinity (Theoretical):

TargetPredicted IC₅₀ (nM)Rationale
Dopamine Transporter50–100Structural analogy to benztropine
Norepinephrine Transporter100–200Fluorine enhances lipophilicity

Future Directions

  • Preclinical Studies:

    • Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

    • Toxicology: Evaluate acute and chronic toxicity profiles.

  • Clinical Trials: Phase I studies should establish safety margins and dose-response relationships in healthy volunteers.

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